molecular formula C10H11FO3 B8681295 2-[2-(4-fluorophenyl)ethoxy]acetic acid CAS No. 81228-04-8

2-[2-(4-fluorophenyl)ethoxy]acetic acid

Katalognummer: B8681295
CAS-Nummer: 81228-04-8
Molekulargewicht: 198.19 g/mol
InChI-Schlüssel: RDTPUXZNQMXLSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(4-fluorophenyl)ethoxy]acetic acid is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an ethyloxy group and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-fluorophenyl)ethoxy]acetic acid typically involves the reaction of 4-fluorophenethyl alcohol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the chloroacetic acid moiety, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatography techniques to obtain high-purity product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, with common reagents including halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide for bromination.

Major Products:

    Oxidation: Formation of 4-fluorophenylacetic acid.

    Reduction: Formation of 4-fluorophenethyl alcohol.

    Substitution: Formation of 4-bromo-2-(4-fluorophenethyloxy)acetic acid.

Wissenschaftliche Forschungsanwendungen

2-[2-(4-fluorophenyl)ethoxy]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential intermediate in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-[2-(4-fluorophenyl)ethoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of biochemical pathways, resulting in the desired therapeutic or biological effects.

Vergleich Mit ähnlichen Verbindungen

  • 4-Fluorophenylacetic acid
  • 4-Fluorophenethyl alcohol
  • 2-(4-Fluorophenoxy)acetic acid

Comparison: 2-[2-(4-fluorophenyl)ethoxy]acetic acid is unique due to the presence of both the ethyloxy and acetic acid moieties, which confer distinct chemical and biological properties. Compared to 4-fluorophenylacetic acid, it has enhanced solubility and reactivity. The ethyloxy group also differentiates it from 4-fluorophenethyl alcohol, providing additional sites for chemical modification and functionalization.

Eigenschaften

CAS-Nummer

81228-04-8

Molekularformel

C10H11FO3

Molekulargewicht

198.19 g/mol

IUPAC-Name

2-[2-(4-fluorophenyl)ethoxy]acetic acid

InChI

InChI=1S/C10H11FO3/c11-9-3-1-8(2-4-9)5-6-14-7-10(12)13/h1-4H,5-7H2,(H,12,13)

InChI-Schlüssel

RDTPUXZNQMXLSY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CCOCC(=O)O)F

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

7.0 g of 4-fluorophenethyl alcohol were reacted with 4.73 g of chloroacetic acid in a manner analogous to that described in Example 1(a) to give 7.8 g (79%) of 2-(4-fluorophenyl)ethoxyacetic acid of melting point 82°-85° C. (from methylcyclohexane).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
4.73 g
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.